1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Medicinal chemistry Physicochemical profiling Lead optimization

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1105195-72-9) is a fluorinated bicyclic heterocycle comprising a fused pyrrolo[1,2-a]pyrazine core with a 3,4-difluorophenyl substituent at the C-1 position. With a molecular weight of 234.24 g/mol, a computed XLogP3-AA of 1.7, one hydrogen bond donor, and three hydrogen bond acceptors, it occupies a physicochemical space favorable for CNS drug-like properties and oral bioavailability.

Molecular Formula C13H12F2N2
Molecular Weight 234.24 g/mol
CAS No. 1105195-72-9
Cat. No. B1452252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS1105195-72-9
Molecular FormulaC13H12F2N2
Molecular Weight234.24 g/mol
Structural Identifiers
SMILESC1CN2C=CC=C2C(N1)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C13H12F2N2/c14-10-4-3-9(8-11(10)15)13-12-2-1-6-17(12)7-5-16-13/h1-4,6,8,13,16H,5,7H2
InChIKeyMFICLFNZXYXVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1105195-72-9): Procurement-Relevant Compound Identity and Scaffold Context


1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1105195-72-9) is a fluorinated bicyclic heterocycle comprising a fused pyrrolo[1,2-a]pyrazine core with a 3,4-difluorophenyl substituent at the C-1 position [1]. With a molecular weight of 234.24 g/mol, a computed XLogP3-AA of 1.7, one hydrogen bond donor, and three hydrogen bond acceptors, it occupies a physicochemical space favorable for CNS drug-like properties and oral bioavailability [1]. The compound belongs to the tetrahydropyrrolo[1,2-a]pyrazine scaffold class, which has been validated across multiple therapeutic target families including HDAC6, aldose reductase, αV integrins, and coronavirus 3CL proteases [2][3]. Commercially available from suppliers including Enamine, Life Chemicals, TRC, and AKSci at ≥95% purity, it serves primarily as a versatile building block for medicinal chemistry derivatization owing to its free secondary amine handle at the N-2 position [4].

Why 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Cannot Be Casually Substituted: Evidence of Substitution-Pattern Sensitivity


The tetrahydropyrrolo[1,2-a]pyrazine scaffold exhibits pronounced sensitivity to both the phenyl ring substitution pattern and the N-2 functionalization state, making casual analog substitution a high-risk procurement strategy. Direct head-to-head data demonstrate that N-methylation to the quaternary ammonium form (1-(3,4-difluorophenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium) yields an IC50 of 202.3 μM against PRRSV 3CL protease with no detectable cellular antiviral activity (EC50 > 300 μM), whereas other non-methylated scaffold members achieve IC50 values of 23.4–144.3 μM with selectivity indices of 5.34–9.02 [1]. Similarly, the 3,4-difluorophenyl substitution pattern produces a distinct lipophilicity (XLogP3 = 1.7) and hydrogen-bond acceptor count (HBA = 3) compared with the 4-fluorophenyl (XLogP3 = 1.6, HBA = 2) and 4-chlorophenyl (XLogP3 = 2.1, HBA = 1) congeners, each of which presents a different pharmacokinetic and target-engagement profile [2][3]. The fluorine substitution pattern further influences conformational preference of the pendant phenyl ring, which can alter binding-pocket complementarity in targets such as HDAC6 where the tetrahydropyrrolo[1,2-a]pyrazine spacer geometry directly determines isoform selectivity [4]. These data collectively establish that the specific combination of 3,4-difluoro substitution with a free secondary amine is not trivially interchangeable with mono-fluoro, chloro, or N-alkylated analogs.

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity and H-Bond Acceptor Tuning: 3,4-Difluoro vs. 4-Fluoro and 4-Chloro Phenyl Congeners

The 3,4-difluorophenyl substituent on the target compound produces an intermediate computed lipophilicity (XLogP3 = 1.7) that lies between the 4-fluorophenyl analog (XLogP3 = 1.6) and the 4-chlorophenyl analog (XLogP3 = 2.1), while simultaneously providing the highest hydrogen-bond acceptor count (HBA = 3) among the three comparators [1]. The additional ortho-fluorine at position 3 contributes to the increased HBA count without raising logP beyond the 1–3 optimal range for oral bioavailability [1][2]. In contrast, the 4-chloro congener reaches XLogP3 = 2.1 with only 1 HBA, which may compromise aqueous solubility; the 4-fluoro congener has a lower HBA of 2, potentially reducing polar target interactions [2][3]. All three compounds share identical TPSA (17 Ų) and heavy atom counts within ±1, minimizing confounding variables and isolating the substitution pattern as the differentiating factor [1][2][3].

Medicinal chemistry Physicochemical profiling Lead optimization

N-2 Methylation Abolishes Antiviral Activity: Free Secondary Amine as a Critical Pharmacophoric Feature

In a direct head-to-head comparison within the same assay platform, the N-methyl quaternary ammonium derivative of the target compound (1-(3,4-difluorophenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium, designated 'Compound 1') exhibited an IC50 of 202.3 μM against the PRRSV 3C-like serine protease (3CLSP) in a FRET-based biochemical assay, with no measurable antiviral efficacy in MARC-145 cells (EC50 > 300 μM) and no detectable suppression of viral nucleocapsid protein expression by western blot [1]. In contrast, non-methylated, structurally distinct hit compounds from the same 1000-compound fragment library achieved IC50 values of 144.3 μM (Compound 2) and 115.9 μM (Compound 3) with corresponding EC50 values of 57 μM (SI = 8.42) and 56.8 μM (SI = 8.5), completely abolishing PRRSV N protein at 100 μM [1]. Compound 1 was explicitly noted as failing to substantially suppress PRRSV replication, with the authors attributing the differential activity to molecular structure differences [1]. The target compound (CAS 1105195-72-9) retains the free secondary amine, leaving the N-2 position available for productive hydrogen-bond donor interactions or further derivatization, unlike the permanently charged N-methyl congener.

Antiviral drug discovery Coronavirus protease inhibition Structure-activity relationship

Scaffold Validation for HDAC6-Selective Inhibition: Tetrahydropyrrolo[1,2-a]pyrazine as a Privileged Spacer for Isoform Selectivity

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold has been experimentally validated as a conformationally constrained heterocyclic spacer that confers enhanced selectivity for the HDAC6 isoform over other HDAC subtypes. Blackburn et al. (2014) demonstrated that constrained tetrahydropyrrolo[1,2-a]pyrazine-based hydroxamic acids potently inhibited HDAC6 with an IC50 of 33 nM (Compound 25/And63) and achieved approximately 200-fold selectivity versus nuclear extract, approximately 100-fold selectivity versus HDAC8, and even greater selectivity against HDAC1–5, 7, and 9–11 [1]. The selectivity arises from the ability of the fused bicyclic spacer to access the wider catalytic channel of HDAC6 compared with other HDAC isoforms, as supported by homology modeling [1]. In cells, this translated to an IC50 of 69 nM for inducing tubulin acetylation (an HDAC6-selective biomarker) without affecting histone acetylation [1]. The target compound (CAS 1105195-72-9) provides the identical tetrahydropyrrolo[1,2-a]pyrazine core scaffold with a 3,4-difluorophenyl substituent at C-1, offering a distinct vector for cap-group SAR exploration compared with the 4-fluorophenyl or unsubstituted phenyl variants commonly employed in the published HDAC6 series [1]. Fluorination of HDAC inhibitor cap groups has been independently shown to modulate both potency and isoform selectivity through specific interactions with enzyme surface residues [2].

Epigenetics HDAC6 inhibitor design Isoform selectivity

Fluorine Substitution Pattern Dictates Conformational and Electronic Properties Relevant to Target Binding

The 3,4-difluorophenyl substitution pattern on the tetrahydropyrrolo[1,2-a]pyrazine scaffold introduces both an ortho-fluorine (position 3) and a para-fluorine (position 4), creating a unique electronic environment distinct from the 4-fluoro, 3,5-difluoro, and 4-chloro regioisomers [1][2]. The ortho-fluorine can influence the conformational preference of the pendant phenyl ring through steric and stereoelectronic effects, potentially restricting rotation around the C1–Cphenyl bond and pre-organizing the ligand for target binding [3]. In the broader pyrrolo[1,2-a]pyrazine chemical space, fluorination of the phenyl substituent has been shown to be beneficial for biological potency: Dawidowski et al. (2014) demonstrated that incorporating fluorine atoms into the phenyl ring of perhydropyrrolo[1,2-a]pyrazine-2,6-dione anticonvulsants increased activity in MES and scMET seizure models, with meta-substituted fluorinated derivatives exhibiting the broadest spectra of activity across preclinical seizure models [4]. The 3,4-difluoro pattern thus represents a deliberate fluorine placement strategy—combining ortho and para electronic effects—that is unavailable from the commercially common 4-fluoro or 4-chloro analogs [1][2].

Fluorine chemistry Conformational analysis Drug design

Synthetic Tractability and Derivatization Potential: N-2 Functionalization Distinguishes This Building Block from N-Alkylated or N-Acylated Analogs

The target compound features a secondary amine at the N-2 position of the tetrahydropyrrolo[1,2-a]pyrazine ring system, which serves as a versatile synthetic handle for diversification via sulfonylation, acylation, reductive amination, urea formation, or carbamate formation [1]. This contrasts with the N-methyl quaternary ammonium analog (Compound 1 in Shi et al. 2017), which is permanently charged and cannot undergo further N-functionalization [2]. The commercial availability of the target compound in quantities from 50 mg to 10 g at ≥95% purity from multiple suppliers (Enamine catalog EN300-239429; Life Chemicals F2147-0421; TRC D127666) supports both pilot-scale SAR exploration and larger-scale lead optimization campaigns [3]. In the broader pyrrolo[1,2-a]pyrazine literature, N-2 sulfonylation and acylation are the primary routes to generating diverse screening libraries, and the free NH is essential for these transformations . The 3,4-difluorophenyl substituent further enables additional diversification through nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the fluorinated positions, though this reactivity is attenuated relative to chlorinated or brominated analogs [1].

Synthetic chemistry Building block Parallel synthesis

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Evidence-Based Research and Procurement Application Scenarios


HDAC6-Selective Inhibitor Lead Generation: Cap-Group SAR Exploration Using the Tetrahydropyrrolo[1,2-a]pyrazine Scaffold

The tetrahydropyrrolo[1,2-a]pyrazine scaffold has been experimentally validated as a selectivity-conferring heterocyclic spacer for HDAC6 inhibition, with the Blackburn series achieving IC50 = 33 nM and ~200-fold isoform selectivity [1]. The target compound provides this validated scaffold with a 3,4-difluorophenyl substituent at the C-1 position, offering a fluorinated cap-group vector not explored in the original Blackburn hydroxamic acid series. Researchers can elaborate the N-2 position with a zinc-binding group (e.g., hydroxamic acid or o-aminoanilide) to generate novel HDAC6 inhibitors, with the 3,4-difluoro cap predicted to modulate both potency and selectivity through fluorine-specific interactions with the HDAC6 surface [1][2]. The computed physicochemical profile (XLogP3 = 1.7, HBA = 3, TPSA = 17 Ų) is consistent with drug-like space for this target class [3].

Antiviral Protease Inhibitor Fragment Elaboration: Building on the 3CL Protease Pharmacophore

The N-methyl quaternary ammonium analog of this compound was identified as a PRRSV 3CL protease inhibitor (IC50 = 202.3 μM) in a fragment-based screen, albeit with no cellular antiviral activity (EC50 > 300 μM) [4]. The free secondary amine in the target compound (absent in the N-methyl analog) restores the potential for hydrogen-bond donation to the catalytic His39/His41 residues of arterivirus/coronavirus 3CL proteases, which was identified as a critical interaction in the active compounds from the same screen (Compounds 2 and 3: EC50 = 57 μM and 56.8 μM, SI = 8.42 and 8.5) [4]. The 3,4-difluorophenyl group may additionally enhance binding through hydrophobic interactions with the S1 specificity pocket. This compound is suitable as a starting fragment for structure-based optimization toward broad-spectrum nidovirus 3CL protease inhibitors.

Parallel Library Synthesis: Diversification-Ready Building Block for Medicinal Chemistry Campaigns

The free secondary amine at the N-2 position enables rapid parallel derivatization via sulfonylation, acylation, or reductive amination to generate diverse screening libraries [5]. The 3,4-difluorophenyl substituent provides a distinct electronic and steric profile compared with the more commonly stocked 4-fluorophenyl (CAS 112767-38-1, XLogP3 = 1.6, HBA = 2) or 4-chlorophenyl (CAS 112758-91-5, XLogP3 = 2.1, HBA = 1) building blocks [3][6]. The compound is commercially available at scales from 50 mg to 10 g from multiple suppliers (≥95% purity), supporting both initial SAR and scale-up needs [5]. This scenario is most appropriate for groups seeking to expand chemical space coverage in kinase, GPCR, or epigenetic target libraries where the pyrrolo[1,2-a]pyrazine scaffold is a recognized privileged structure.

Fluorine-19 NMR Probe Development: Exploiting the 3,4-Difluorophenyl Motif for Biophysical Assays

The presence of two chemically distinct fluorine atoms (ortho and para) on the phenyl ring makes this compound a potential candidate for ¹⁹F NMR-based binding and conformational assays. The ortho-fluorine at position 3 is expected to be more sensitive to changes in the local electronic environment upon target binding compared with the para-fluorine, potentially providing two independent NMR reporters within a single ligand [7]. This application is supported by the established use of fluorinated fragments in protein-observed and ligand-observed ¹⁹F NMR screening campaigns, where the 3,4-difluorophenyl motif provides a favorable balance of NMR sensitivity and minimal spectral crowding compared with trifluoromethyl or pentafluorophenyl alternatives.

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